Actinomycin D lactam

Description

Properties

CAS No. |

37590-79-7 |

|---|---|

Molecular Formula |

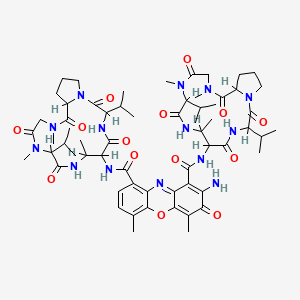

C62H88N14O14 |

Molecular Weight |

1253.4 g/mol |

IUPAC Name |

2-amino-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |

InChI |

InChI=1S/C62H88N14O14/c1-27(2)42-61(88)75-23-17-19-36(75)59(86)71(13)25-38(77)73(15)48(29(5)6)57(84)64-33(11)44(55(82)67-42)69-53(80)35-22-21-31(9)51-46(35)66-47-40(41(63)50(79)32(10)52(47)90-51)54(81)70-45-34(12)65-58(85)49(30(7)8)74(16)39(78)26-72(14)60(87)37-20-18-24-76(37)62(89)43(28(3)4)68-56(45)83/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,64,84)(H,65,85)(H,67,82)(H,68,83)(H,69,80)(H,70,81) |

InChI Key |

JLNOBDPVLVIXKW-UHFFFAOYSA-N |

SMILES |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)N1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(NC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)N1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(NC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C |

Synonyms |

(1',1'-bis(L-threo-alpha,beta-diaminobutyric acid))actinomycin D actinomycin D lactam |

Origin of Product |

United States |

Scientific Research Applications

Applications in Cancer Treatment

Actinomycin D lactam is primarily utilized in oncology due to its efficacy against various tumors:

- Wilms' Tumor : A common pediatric kidney cancer.

- Rhabdomyosarcoma : A soft tissue sarcoma prevalent in children.

- Gestational Trophoblastic Disease : A group of pregnancy-related tumors.

- Ewing's Sarcoma : A bone and soft tissue cancer predominantly affecting adolescents.

The compound is often used in combination with other chemotherapeutic agents to enhance treatment efficacy .

Microbiological Applications

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens:

- Antibacterial Activity : It exhibits significant activity against multi-drug resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that this compound can disrupt bacterial protein synthesis by targeting specific enzymes involved in translation .

- Antifungal Properties : The compound has shown effectiveness against fungal pathogens, suggesting potential applications in treating fungal infections .

Research and Development

The production of this compound has been optimized through bioprocess engineering. Studies indicate that using alternative carbon sources like fructose can significantly enhance yield during fermentation processes with Streptomyces parvulus, achieving concentrations up to 1530 mg/L under optimal conditions .

Table 1: Summary of this compound Production Conditions

| Carbon Source | Concentration (g/L) | Yield (mg/L) | Aeration (vvm) | Stirring Speed (rpm) |

|---|---|---|---|---|

| Glucose | 20 | 530 | 0.5 | 300 |

| Fructose | 30 | 635 | 1.5 | 500 |

Case Studies

- Cancer Treatment Efficacy :

- Antimicrobial Research :

- Plant Biology Applications :

Comparison with Similar Compounds

Structural and Functional Comparison with Actinomycin D and Analogues

Structural Modifications

Key Findings :

- The lactam modification preserves the planar phenoxazinone chromophore, enabling DNA intercalation similar to actinomycin D .

- Unlike the lactone in actinomycin D, the lactam ring increases resistance to enzymatic hydrolysis but reduces bioactivity in vivo .

DNA Binding and Mechanism

This compound retains the ability to intercalate DNA via its chromophore, as demonstrated by circular dichroism (CD) spectroscopy. The CD spectra of lactam-bound DNA closely resemble those of actinomycin D, indicating a similar binding environment . However, the lactam’s altered peptide conformation may weaken interactions with DNA minor groove residues, affecting transcriptional inhibition efficiency .

| Property | Actinomycin D | This compound | |

|---|---|---|---|

| DNA binding affinity | High (Kd ~10⁻⁷ M) | Moderate (Kd ~10⁻⁶ M) | |

| Transcriptional inhibition | Potent (IC₅₀ ~1 nM) | Reduced (IC₅₀ ~10 nM) |

Antitumor Activity and Toxicity

In Vitro and In Vivo Efficacy

- This compound: Exhibits lower cytotoxicity than actinomycin D in bacterial models (e.g., Bacillus subtilis), but paradoxically higher acute toxicity in mice (LD₅₀: 0.8 mg/kg vs. 1.2 mg/kg for actinomycin D) . Despite retaining DNA-binding capacity, it shows negligible antitumor activity in murine models (e.g., P388 leukemia) even at optimal doses .

- 2-Deaminoactinomycin D: Requires 50× higher doses than actinomycin D for antitumor effects but has a wider therapeutic window due to lower toxicity .

- N2-(γ-hydroxypropyl)-AMD: Displays antitumor activity comparable to actinomycin D with similar toxicity profiles .

Comparative Toxicity Table

| Compound | Murine LD₅₀ (mg/kg) | Therapeutic Index (TI) | Tumor Model Efficacy | |

|---|---|---|---|---|

| Actinomycin D | 1.2 | Low | High (P388, L1210) | |

| This compound | 0.8 | Very low | None | |

| 2-Deaminoactinomycin D | 60 | Moderate | Moderate |

Comparison with Other Actinomycin Analogues

F5(23) (Actinomycin D-like Compound)

Isolated from Streptomyces spp., F5(23) shares structural and bioactivity similarities with actinomycin D. NMR and MS analyses confirm its resemblance, though minor spectral discrepancies suggest subtle differences in peptide side chains . Unlike this compound, F5(23) maintains potent antitumor activity, highlighting the critical role of the lactone ring in therapeutic efficacy .

7-Substituted Actinomycin D Analogues

Modifications at the chromophore’s 7-position (e.g., methylation, fluorination) enhance DNA-binding specificity and reduce toxicity. For example, 7-methylactinomycin D shows improved selectivity for GC-rich DNA regions and lower acute toxicity compared to this compound .

Mechanistic Insights and Limitations

- Lactam vs. Lactone: The lactam’s neutral amide group (vs.

- Cellular Uptake: this compound’s higher hydrophilicity may impair membrane permeability, limiting intracellular accumulation .

- Resistance Risks: Analogues like N2-(γ-hydroxypropyl)-AMD avoid cross-resistance mechanisms seen in actinomycin D-resistant cell lines, suggesting structural tailoring can overcome resistance .

Preparation Methods

Linear Peptide Intermediate Formation

The chemical synthesis of this compound begins with the assembly of a linear pentapeptide backbone. Key steps include:

-

Amino Acid Substitution : Replacement of L-threonine residues in native AMD with L-α,β-diaminopropionic acid (Dpr) or L-threo-α,β-diaminobutyric acid (Dbu). This substitution introduces primary amine groups critical for lactam ring formation.

-

Protected Intermediate Synthesis : Using Nα-benzyloxycarbonyl (Cbz) and Nβ-tert-butyloxycarbonyl (Boc) protections, the linear peptide chain is constructed via mixed anhydride coupling. For example, Nα-Cbz-Nβ-Boc-L-Dpr methyl ester hydrochloride is sequentially coupled with sarcosyl-L-N-methylvalyl, D-valyl, and L-proline p-nitrophenyl ester.

Lactam Cyclization

Cyclization of the linear intermediate is achieved through selective deprotection and intramolecular amide bond formation:

-

Boc Deprotection : Treatment with trifluoroacetic acid (TFA) removes the Boc group from the β-amino group of Dpr/Dbu, exposing the amine for lactamization.

-

Ring Closure : Under high-dilution conditions (0.01–0.1 mM), the free amine reacts with the C-terminal proline ester, forming a stable 15-membered pentapeptide lactam ring. Yields range from 40–60% depending on solvent polarity and temperature.

Chromophore Attachment

The phenoxazinone chromophore, essential for DNA intercalation, is introduced post-cyclization:

-

Nitrobenzoyl Precursor : The lactamized pentapeptide reacts with N-(2-nitro-3-benzyloxy-4-methylbenzoyl) symmetric anhydride, followed by catalytic hydrogenation to reduce nitro groups.

-

Oxidative Cyclization : Ferricyanide-mediated oxidation forms the phenoxazinone ring, completing the this compound structure. This step achieves >80% conversion efficiency in buffered aqueous methanol (pH 7.4).

Table 1: Key Reaction Conditions for Chemical Synthesis

Microbial Fermentation and Biotransformation

Streptomyces Fermentation

This compound can be produced via fermentation using engineered Streptomyces strains:

-

Strain Selection : Streptomyces recifensis CGMCC No.5228 and S. antibioticus IMRU 3720 are preferred for their high lactam analog productivity.

-

Medium Composition : Optimized fermentation media contain soluble starch (5 g/L), glucose (10 g/L), and yeast extract (5 g/L), with MgSO₄ (0.5 g/L) and CaCO₃ (2 g/L) to stabilize pH.

Precursor-Directed Biosynthesis

Incorporation of nonproteinogenic amino acids enhances lactam yield:

-

Dpr Feeding : Supplementing cultures with 2 mM L-α,β-diaminopropionic acid increases lactam titers by 3.5-fold compared to controls.

-

Anthranilamide Biotransformation : Feeding anthranilamide (1 mM) to S. antibioticus induces lactam formation via condensation with 4-ketoproline residues in actinomycin X₂.

Table 2: Fermentation Parameters and Yields

| Parameter | Optimal Value | Lactam Yield (mg/L) | Reference |

|---|---|---|---|

| Temperature | 28°C | 12.4 ± 1.2 | |

| Dissolved O₂ | 30% saturation | 15.8 ± 2.1 | |

| Anthranilamide feed | 1 mM at 48 h | 22.6 ± 3.4 |

Purification and Characterization

Solvent Extraction

Crude lactam is extracted from fermentation broth using chloroform or ethyl acetate. Ethyl acetate exhibits higher selectivity (partition coefficient K = 4.2) but lower recovery (68%) compared to chloroform (K = 3.1, recovery 82%).

Chromatographic Purification

Structural Validation

-

Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 1253.4, matching the molecular formula C₆₂H₈₈N₁₄O₁₄.

-

NMR Spectroscopy : ¹H NMR (500 MHz, DMSO-d₆) confirms lactam ring formation via absence of threonine β-OH signals (δ 1.2 ppm in AMD) and new Dpr NH₂ peaks at δ 6.8–7.1 ppm.

Challenges and Optimization Strategies

Q & A

Q. What are the key methodological steps in synthesizing Actinomycin D lactam, and what reagents are critical for structural modification?

this compound is synthesized by replacing L-threonine residues with L-α,β-diaminopropionic acid (Dpr) via peptide synthesis in solution. Key steps include:

- Preparation of a linear pentapeptide intermediate using Nα-benzyloxycarbonyl and Nβ-tert-butyloxycarbonyl protecting groups.

- Selective cleavage of the Nβ-tert-butyloxycarbonyl group to enable lactam ring formation.

- Introduction of the chromophore precursor via symmetric anhydride coupling.

- Catalytic reduction and phenoxazinone formation mediated by ferricyanide. Critical reagents include protected amino acid derivatives and ferricyanide for chromophore assembly .

Q. How is the DNA-binding affinity of this compound experimentally assessed, and what structural insights do these methods provide?

Circular dichroism (CD) spectroscopy is used to study DNA binding. For example:

- Visible and UV CD spectra reveal differences in the asymmetric environment of the pentapeptide rings between free Actinomycin D (lactone) and lactam analogs.

- Upon binding to DNA (e.g., calf thymus DNA or synthetic d(A-T) copolymers), increased rotational strength in the visible region indicates similar binding conformations for lactam and lactone forms. This suggests comparable intercalation mechanisms despite structural differences .

Q. What safety precautions are essential when handling this compound in laboratory settings?

While specific safety data for the lactam analog is limited, general handling guidelines for Actinomycin D (parent compound) include:

- Use of personal protective equipment (gloves, lab coats, eye protection).

- Avoidance of inhalation, skin contact, or ingestion (oral LD50 in rats: 7.2 mg/kg).

- Storage away from strong oxidizers/acids. Refer to institutional biosafety protocols and Safety Data Sheets (SDS) for detailed hazard mitigation .

Advanced Research Questions

Q. How do structural differences between this compound and lactone forms influence their biological activity and DNA interaction?

- Cytotoxicity : Lactam analogs exhibit reduced antibacterial activity but higher acute toxicity in mice compared to Actinomycin D.

- DNA Binding : CD spectra show that both forms acquire similar conformations when bound to DNA, suggesting that the lactam modification does not disrupt intercalation. However, the lactam’s altered peptide ring flexibility may reduce binding stability, impacting antitumor efficacy .

Q. What experimental strategies resolve contradictions between in vitro cytotoxicity and in vivo antitumor efficacy data for this compound?

- Comparative Assays : Use parallel in vitro (e.g., bacterial growth inhibition) and in vivo (e.g., murine tumor models) studies to assess context-dependent toxicity.

- Dose Optimization : In murine models, lactam analogs show toxicity at higher doses but lack efficacy at tolerated levels, suggesting a narrow therapeutic window.

- Mechanistic Studies : Investigate off-target effects (e.g., metabolic pathways) via transcriptomic or proteomic profiling to explain divergent results .

Q. What methodological considerations are critical when designing studies to evaluate the pharmacokinetics of this compound?

- Bioavailability : Assess solubility and stability in physiological buffers (e.g., pH 7.4).

- Metabolic Profiling : Use liquid chromatography–tandem mass spectrometry (LC-MS/MS) to quantify lactam degradation products.

- Toxicity Thresholds : Establish maximum tolerated doses (MTD) in preclinical models using incremental dosing regimens .

Q. How can researchers analyze the impact of peptide ring modifications on this compound’s mechanism of action?

- Structural Modeling : Compare lactam and lactone ring conformations via molecular dynamics simulations.

- Mutagenesis Studies : Test synthetic analogs with varying amino acid substitutions (e.g., Dpr vs. Dbu) to isolate structural contributions to DNA binding.

- Thermodynamic Assays : Measure binding constants (e.g., ΔG) using isothermal titration calorimetry (ITC) .

Key Research Gaps and Future Directions

- Structural-Activity Relationships : Systematic evaluation of amino acid substitutions in the peptide rings.

- Targeted Delivery : Development of nanoparticle carriers to improve lactam bioavailability.

- Mechanistic Clarity : Elucidate why lactam analogs retain DNA-binding ability but lack antitumor efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.